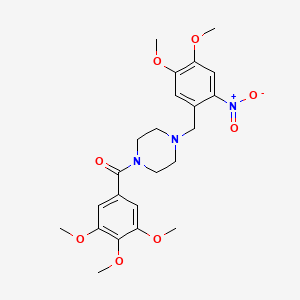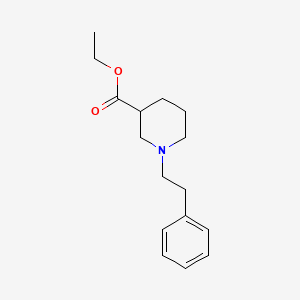
ethyl 1-(2-phenylethyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-phenylethyl)-3-piperidinecarboxylate, also known as N-phenylacetyl-L-prolylglycine ethyl ester (NRG-3), is a synthetic compound that belongs to the family of nootropic drugs. It has gained popularity in the scientific community due to its potential cognitive enhancing effects and its ability to improve memory and focus. In
Mecanismo De Acción
The exact mechanism of action of NRG-3 is not fully understood. However, it is believed to work by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that plays a crucial role in memory and cognitive function. Additionally, it has been suggested that NRG-3 may also work by increasing the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation.
Biochemical and Physiological Effects
NRG-3 has been shown to have several biochemical and physiological effects. It has been found to increase the levels of acetylcholine, dopamine, and serotonin in the brain. Moreover, it has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NRG-3 in lab experiments is its potential cognitive enhancing effects. It could be used to improve memory and focus in animal models, which could lead to a better understanding of the underlying mechanisms of cognitive function. However, one of the limitations of using NRG-3 in lab experiments is its potential toxicity. It has been found to be toxic at high doses, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on NRG-3. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases. It has been found to have neuroprotective effects, which could be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to understand the exact mechanism of action of NRG-3 and its potential side effects. This could lead to the development of safer and more effective cognitive enhancing drugs.
Conclusion
In conclusion, NRG-3 is a synthetic compound that has gained popularity in the scientific community due to its potential cognitive enhancing effects. It has been extensively studied for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions. While more research is needed to fully understand its potential, NRG-3 has the potential to be a valuable tool in the study of cognitive function and the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of NRG-3 involves the reaction between ethyl glycinate hydrochloride, 2-phenylethylamine, and ethyl 1-(2-phenylethyl)-3-piperidinecarboxylateylprolyl chloride in the presence of a base. The reaction is carried out in anhydrous conditions, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
NRG-3 has been extensively studied in the scientific community for its potential cognitive enhancing effects. It has been shown to improve memory, focus, and attention in animal studies. Moreover, it has been found to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
ethyl 1-(2-phenylethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)15-9-6-11-17(13-15)12-10-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFOEIXTCSWHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198555 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 1-(2-phenylethyl)-3-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4987396.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)
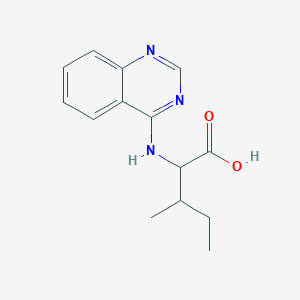

![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-1-yl)-4-methoxybenzamide](/img/structure/B4987413.png)
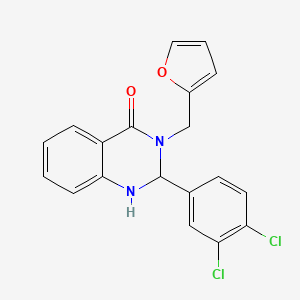
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4987456.png)
![6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4987466.png)
![3-{[(2-thienylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4987479.png)
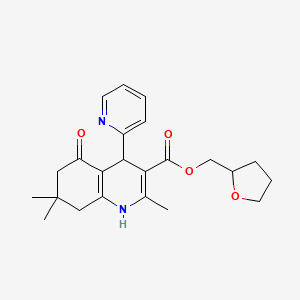
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4987495.png)
